2-(Morpholin-4-ylmethyl)benzonitrile

Description

The exact mass of the compound 2-(Morpholin-4-ylmethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Morpholin-4-ylmethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Morpholin-4-ylmethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

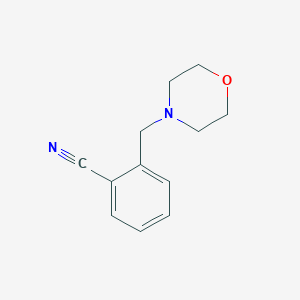

Structure

3D Structure

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZFICVYQDEYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391237 | |

| Record name | 2-(morpholin-4-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37812-33-2 | |

| Record name | 2-(morpholin-4-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(MORPHOLINOMETHYL)BENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Morpholin-4-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Morpholin-4-ylmethyl)benzonitrile is a substituted aromatic compound featuring a benzonitrile core with a morpholinomethyl group at the ortho position. This unique structural arrangement, combining a polar nitrile group, a flexible and basic morpholine moiety, and a benzyl linker, makes it a compound of significant interest in medicinal chemistry and drug discovery. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, while the morpholine ring imparts aqueous solubility and can serve as a key pharmacophoric element. Understanding the fundamental physical properties of this molecule is paramount for its effective synthesis, purification, formulation, and application in research and development.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-(Morpholin-4-ylmethyl)benzonitrile. In the absence of extensive publicly available experimental data, this document also furnishes detailed, field-proven methodologies for the empirical determination of its key physical properties, empowering researchers to characterize this compound with confidence.

Molecular Structure and Core Properties

The foundational properties of a molecule are dictated by its structure. For 2-(Morpholin-4-ylmethyl)benzonitrile, these have been confirmed as follows:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O | Calculated |

| Molecular Weight | 202.26 g/mol | Calculated |

| CAS Number | 37812-33-2 | EON Biotech |

The calculated molecular formula and weight are consistent with the isomeric structure of 4-(Morpholin-4-ylmethyl)benzonitrile, which is reported to be a solid with a molecular weight of 202.25 g/mol [1].

Predicted and Comparative Physicochemical Properties

| Physical Property | 2-(Morpholin-4-ylmethyl)benzonitrile (Predicted/Inferred) | 4-(Morpholin-4-ylmethyl)benzonitrile (Experimental) |

| Physical Form | Solid (inferred) | Solid[1] |

| Melting Point (°C) | Not available | Not available |

| Boiling Point (°C) | Not available | Not available |

| XlogP | 1.1 | Not available |

| pKa (of Morpholine Nitrogen) | ~7.5 - 8.5 (Estimated) | Not available |

| Aqueous Solubility | Moderately soluble (Predicted) | Not available |

XlogP is a computationally predicted octanol-water partition coefficient, indicating the lipophilicity of a compound. A value of 1.1 suggests that 2-(Morpholin-4-ylmethyl)benzonitrile is likely to have a balanced profile of hydrophilicity and lipophilicity.

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, this section provides detailed, self-validating protocols for the determination of the core physical properties of 2-(Morpholin-4-ylmethyl)benzonitrile. The causality behind experimental choices is explained to ensure robust and reproducible results.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC is the gold-standard technique for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature. A sharp endothermic peak corresponds to the melting transition. The onset temperature of this peak is typically reported as the melting point. A broad melting peak can indicate the presence of impurities.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of high-purity, dry 2-(Morpholin-4-ylmethyl)benzonitrile into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm.

Solubility Determination by the Shake-Flask Method

Rationale: The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent. An excess of the solid solute is agitated with the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute is then measured in a saturated solution.

Methodology:

-

System Preparation: Add an excess amount of 2-(Morpholin-4-ylmethyl)benzonitrile to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time ensures that equilibrium is reached.

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of 2-(Morpholin-4-ylmethyl)benzonitrile using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation: Calculate the original solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

pKa Determination by Potentiometric Titration

Rationale: The pKa is a measure of the acidity or basicity of a functional group. For 2-(Morpholin-4-ylmethyl)benzonitrile, the tertiary amine in the morpholine ring is the most basic center. Potentiometric titration is a classic and accurate method to determine the pKa by monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which the amine is 50% protonated.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of 2-(Morpholin-4-ylmethyl)benzonitrile and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or isopropanol to ensure solubility.

-

Titration Setup:

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse a calibrated pH electrode and a micro-burette tip into the solution.

-

Stir the solution gently.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The equivalence point is the point of maximum slope on the titration curve.

-

The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).

-

Conclusion

While comprehensive experimental data for 2-(Morpholin-4-ylmethyl)benzonitrile remains to be fully elucidated in the public domain, this guide provides a solid foundation for researchers. The confirmed molecular formula and weight, along with predictive data on its lipophilicity, offer initial insights for its application. The detailed experimental protocols provided herein are designed to empower scientists to generate high-quality, reproducible data on the melting point, solubility, and pKa of this promising compound. Such characterization is a critical step in advancing its potential in drug discovery and development.

References

-

EON Biotech. 2-(MORPHOLIN-4-YLMETHYL)BENZONITRILE – (37812-33-2). [Link]

-

PubChemLite. 2-(morpholinomethyl)benzonitrile (C12H14N2O). [Link]

Sources

The Strategic Importance of the Benzonitrile and Morpholine Scaffolds in Drug Design

An In-depth Technical Guide to 2-(Morpholin-4-ylmethyl)benzonitrile (CAS 37812-33-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 2-(Morpholin-4-ylmethyl)benzonitrile, a molecule of significant interest in contemporary medicinal chemistry. By integrating two privileged scaffolds—the benzonitrile and morpholine moieties—this compound represents a valuable building block for the synthesis of novel therapeutic agents. This guide elucidates its physicochemical properties, provides a detailed and validated synthesis protocol, explores its established and potential applications in drug discovery, and outlines essential safety and handling procedures.

The rational design of drug candidates often relies on the use of structural motifs with well-characterized and favorable properties. 2-(Morpholin-4-ylmethyl)benzonitrile is an exemplar of this strategy, combining two such motifs.

-

The Benzonitrile Group: The nitrile functional group is a versatile pharmacophore found in over 30 approved pharmaceutical agents.[1] It is a bioisostere for various groups, including halogens and carbonyls, and its strong dipole moment allows it to act as an effective hydrogen bond acceptor, crucial for binding to biological targets like kinases and proteases.[1][2] Furthermore, the nitrile group is generally robust and not readily metabolized, often enhancing the pharmacokinetic profile of a drug candidate.[1] Its presence is key to the activity of drugs such as the aromatase inhibitor Letrozole and the DPP-4 inhibitor Alogliptin.[1][3]

-

The Morpholine Ring: The morpholine ring is a saturated heterocycle widely incorporated into drug candidates to improve physicochemical properties.[4] Its presence can increase aqueous solubility, enhance metabolic stability, and improve overall ADME (absorption, distribution, metabolism, and excretion) profiles. The nitrogen atom provides a basic handle for salt formation or further substitution, while the ether oxygen can act as a hydrogen bond acceptor.[4]

The strategic combination of these two moieties in 2-(Morpholin-4-ylmethyl)benzonitrile creates a synthetically accessible scaffold with inherent drug-like properties, making it a focal point for library synthesis and lead optimization campaigns.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and calculated properties for 2-(Morpholin-4-ylmethyl)benzonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 37812-33-2 | [5] |

| IUPAC Name | 2-(morpholin-4-ylmethyl)benzonitrile | - |

| Molecular Formula | C₁₂H₁₄N₂O | Calculated |

| Molecular Weight | 202.25 g/mol | Calculated |

| Appearance | (Predicted) Off-white to pale yellow solid | Inferred from related compounds |

| Solubility | (Predicted) Soluble in organic solvents like DCM, Ethyl Acetate, DMF | Inferred from structure |

Synthesis and Characterization: A Validated Protocol

The synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile can be reliably achieved through a direct nucleophilic substitution reaction. This approach is efficient, high-yielding, and utilizes readily available starting materials. The causality behind this choice is the high reactivity of the benzylic halide with a secondary amine nucleophile like morpholine.

Synthetic Pathway

The primary route involves the Sₙ2 reaction between 2-cyanobenzyl bromide and morpholine. A non-nucleophilic base is included to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process monitoring and a robust purification and characterization workflow.

-

Materials & Reagents:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-cyanobenzyl bromide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration with respect to the starting bromide).

-

Begin vigorous stirring and add morpholine (1.1 eq) dropwise at room temperature. The addition of a slight excess of the amine ensures the complete consumption of the limiting electrophile.

-

-

Reaction Monitoring & Work-up:

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide spot is no longer visible.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Dissolve the crude residue in a minimal amount of dichloromethane (DCM).

-

Adsorb the material onto a small amount of silica gel and dry it.

-

Purify the product via flash column chromatography on silica gel, using a gradient elution system (e.g., 20% to 50% Ethyl Acetate in Hexanes). The choice of a gradient allows for the clean separation of the polar product from non-polar impurities and any unreacted starting materials.

-

-

Characterization & Validation:

-

Combine the pure fractions (as identified by TLC) and concentrate under reduced pressure to yield 2-(Morpholin-4-ylmethyl)benzonitrile as a solid or viscous oil.

-

Confirm the identity and purity of the final compound using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

FT-IR: To identify key functional groups (e.g., the C≡N stretch).

-

-

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-(Morpholin-4-ylmethyl)benzonitrile lies in its application as a scaffold or intermediate in the development of bioactive molecules.

Proven Application: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Research into novel antidiabetic agents has provided a direct and compelling application for this compound. A study focused on synthesizing a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives identified the morpholine-containing analog as a potent inhibitor of the DPP-4 enzyme.[8][9]

-

Key Finding: Among the various dialkylamino-methyl groups tested, the compound incorporating the 2-(morpholin-4-ylmethyl)benzonitrile moiety exhibited the highest inhibitory activity against DPP-4 in the series.[8][9]

-

Significance: This result validates the structural hypothesis that the combination of the benzonitrile and morpholine groups at this specific position is highly favorable for binding to the DPP-4 active site. It establishes 2-(Morpholin-4-ylmethyl)benzonitrile as a key intermediate for developing new classes of non-covalent DPP-4 inhibitors for the treatment of type 2 diabetes.

Potential Application: Antiviral Agents

The broader 2-(aminomethyl)benzonitrile scaffold has shown promise in the field of virology. Studies have identified derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile as potent, orally available inhibitors of Hepatitis C Virus (HCV).[10] These compounds function by blocking the early stages of the viral life cycle, specifically the entry of the virus into host cells.[10]

While this research utilized a piperazine linker, the core structural similarity suggests that 2-(Morpholin-4-ylmethyl)benzonitrile could serve as a valuable building block for creating analogous libraries targeting viral entry or other viral proteins. The morpholine ring may offer advantages in solubility or metabolic stability compared to other amines.

Broader Therapeutic Potential

Given the prevalence of the benzonitrile moiety in anticancer drugs, there is potential for derivatives of 2-(Morpholin-4-ylmethyl)benzonitrile to be explored in oncology.[11] The nitrile group can interact with key residues in enzyme active sites, and the morpholine can be used to tune the compound's properties for optimal target engagement and pharmacokinetics.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard assessment can be made based on its constituent parts and structurally related molecules.

-

Hazard Assessment:

-

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

-

Storage Requirements:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials, particularly strong oxidizing agents, acids, and reducing agents.[14]

-

Conclusion

2-(Morpholin-4-ylmethyl)benzonitrile (CAS 37812-33-2) is more than a simple chemical intermediate; it is a strategically designed scaffold that leverages the proven benefits of both the benzonitrile and morpholine moieties. Its straightforward synthesis and demonstrated utility in creating potent DPP-4 inhibitors make it a highly valuable tool for researchers in drug discovery.[8][9] Further exploration of this compound in antiviral, anticancer, and other therapeutic areas is warranted and holds significant promise for the development of next-generation therapeutics.

References

- B. V. V. S. S. S. S. R. Raparti, et al. (2009). Benzonitriles are of considerable interest in organic chemistry... Acta Crystallographica Section E: Structure Reports Online, 67(12), o3227. [Link]

- Bowman, et al. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S.

- Arrahman, A., et al. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Sciences, 28(4), 548-559. [Link]

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

- Arrahman, A., et al. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central. [Link]

- Zhang, Y-G., et al. (2010). 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o135. [Link]

- PubChem. (n.d.). 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. National Center for Biotechnology Information. [Link]

- CN102875525A - A kind of synthetic method of 2- cyano-benzyl bromide and the like. (2013).

- CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs. (2014).

- Carl Roth. (n.d.). Safety Data Sheet: Morpholine. Carl Roth. [https://www.carlroth.com/medias/SDB-9691-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ1OTd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwMzU3OTU0NDc4Mzgu cGRmfGU4YjM4ZGM4YjI5ZDA4YjQzY2Y0YjU4Y2Y1ZmM0YjQ4YWU3ZWYyYjM1ZGY0YjM5YjI3Y2M1YjM4YjI3YjM](https://www.carlroth.com/medias/SDB-9691-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ1OTd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwMzU3OTU0NDc4Mzgu cGRmfGU4YjM4ZGM4YjI5ZDA4YjQzY2Y0YjU4Y2Y1ZmM0YjQ4YWU3ZWYyYjM1ZGY0YjM5YjI3Y2M1YjM4YjI3YjM)

- ChemSrc. (2025). 2-Cyanobenzyl bromide. ChemSrc. [Link]

- Carl Roth. (n.d.). Safety Data Sheet: Morpholine. Carl Roth. [https://www.carlroth.com/medias/SDB-9691-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ1OTd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwMzU3OTU0NDc4Mzgu cGRmfGU4YjM4ZGM4YjI5ZDA4YjQzY2Y0YjU4Y2Y1ZmM0YjQ4YWU3ZWYyYjM1ZGY0YjM5YjI3Y2M1YjM4YjI3YjM](https://www.carlroth.com/medias/SDB-9691-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ1OTd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwMzU3OTU0NDc4Mzgu cGRmfGU4YjM4ZGM4YjI5ZDA4YjQzY2Y0YjU4Y2Y1ZmM0YjQ4YWU3ZWYyYjM1ZGY0YjM5YjI3Y2M1YjM4YjI3YjM)

- Zhang, Q., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5228. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 4. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eontrading.uk [eontrading.uk]

- 6. 2-Cyanobenzyl bromide | CAS#:22115-41-9 | Chemsrc [chemsrc.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. brieflands.com [brieflands.com]

- 9. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. fishersci.com [fishersci.com]

- 15. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.es [fishersci.es]

An In-depth Technical Guide to 2-(Morpholin-4-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Morpholin-4-ylmethyl)benzonitrile, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document elucidates the fundamental molecular and physical properties of the compound, details a common synthetic route with a step-by-step protocol, and explores its emerging role as a valuable building block in the synthesis of pharmacologically active agents. The guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics, offering both theoretical insights and practical methodologies.

Core Molecular Attributes

2-(Morpholin-4-ylmethyl)benzonitrile is a substituted aromatic compound featuring a benzonitrile moiety linked to a morpholine ring via a methylene bridge at the ortho position. This unique structural arrangement imparts specific physicochemical properties that are of interest in the design of bioactive molecules.

Molecular Formula and Weight

The chemical structure of 2-(Morpholin-4-ylmethyl)benzonitrile has been unequivocally established, and its molecular formula and weight are crucial parameters for any quantitative experimental work.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂O | [1][2] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| Monoisotopic Mass | 202.11061 Da | [3] |

| CAS Number | 37812-33-2 | [1][2][4] |

Structural Representation

The structural formula of 2-(Morpholin-4-ylmethyl)benzonitrile is depicted below. The ortho-substitution pattern on the benzene ring is a key feature influencing its chemical reactivity and three-dimensional conformation.

Figure 1: Chemical structure of 2-(Morpholin-4-ylmethyl)benzonitrile.

Synthesis and Characterization

The synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile can be achieved through nucleophilic substitution, a fundamental reaction in organic chemistry.

Synthetic Pathway

A common and efficient method for the preparation of this compound involves the reaction of 2-(bromomethyl)benzonitrile with morpholine. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, displacing the bromide ion from the benzylic position of 2-(bromomethyl)benzonitrile.

Figure 2: General synthetic scheme for 2-(Morpholin-4-ylmethyl)benzonitrile.

Experimental Protocol: Synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile

This protocol is a generalized procedure based on standard organic synthesis techniques for similar compounds.

Materials:

-

2-(Bromomethyl)benzonitrile

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(bromomethyl)benzonitrile (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add morpholine (1.1 equivalents) followed by anhydrous potassium carbonate (1.5 equivalents). The potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Product: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(Morpholin-4-ylmethyl)benzonitrile.

Role in Drug Discovery and Development

While specific biological activities of 2-(Morpholin-4-ylmethyl)benzonitrile are not extensively documented in publicly available literature, the benzonitrile and morpholine moieties are prevalent in a wide range of pharmacologically active compounds. This positions the title compound as a valuable scaffold and intermediate in the synthesis of novel drug candidates.

The Benzonitrile Moiety in Medicinal Chemistry

The benzonitrile group is a key pharmacophore in numerous approved drugs and clinical candidates. Its electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile functional group in drug design. Benzonitrile derivatives have demonstrated a broad spectrum of therapeutic applications, including roles as anticancer, antiviral, and antimicrobial agents.[5] For instance, certain 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) by blocking its entry into host cells.[5]

The Morpholine Moiety in Bioactive Compounds

The morpholine ring is a common heterocyclic scaffold in medicinal chemistry, often incorporated into drug molecules to improve their pharmacokinetic properties, such as solubility and metabolic stability. Morpholine derivatives have exhibited a wide array of biological activities, including antimicrobial properties.[6]

Potential Therapeutic Applications

Given the established pharmacological relevance of its constituent moieties, 2-(Morpholin-4-ylmethyl)benzonitrile is a promising starting material for the synthesis of compounds targeting a variety of diseases. The structural framework allows for further chemical modifications to optimize binding to specific biological targets. For example, derivatives of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, suggesting a potential therapeutic avenue for diabetes.[7]

Conclusion

2-(Morpholin-4-ylmethyl)benzonitrile is a well-defined chemical entity with a confirmed molecular formula of C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol . Its synthesis is readily achievable through standard organic chemistry techniques. The presence of both the benzonitrile and morpholine functional groups makes it a highly attractive building block for the development of new therapeutic agents. This technical guide provides the foundational knowledge necessary for researchers to incorporate this versatile compound into their drug discovery and development programs.

References

-

PubChemLite. 2-(morpholinomethyl)benzonitrile (C12H14N2O). [Link]

-

Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

- Makawana, J. A., Patel, M. P., & Patel, R. G. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl)

Sources

- 1. 37812-33-2|2-(Morpholinomethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - 2-(morpholinomethyl)benzonitrile (C12H14N2O) [pubchemlite.lcsb.uni.lu]

- 4. 2-(Morpholinomethyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-(Morpholin-4-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

2-(Morpholin-4-ylmethyl)benzonitrile is a small organic molecule featuring a benzonitrile group substituted at the ortho position with a morpholinomethyl group. This structure suggests potential applications in medicinal chemistry, as both the benzonitrile and morpholine moieties are present in numerous biologically active compounds.

Table 1: Physicochemical Properties of 2-(Morpholin-4-ylmethyl)benzonitrile

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.26 g/mol |

| Exact Mass | 202.1106 u |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-(Morpholin-4-ylmethyl)benzonitrile are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring, the methylene bridge, and the protons of the morpholine ring.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (4H) | 7.3 - 7.8 | Multiplet | 4H | The four protons on the disubstituted benzene ring will appear as a complex multiplet in the aromatic region. |

| Methylene (-CH₂-) | ~3.6 - 3.8 | Singlet | 2H | The methylene protons are adjacent to the electron-withdrawing benzonitrile and the nitrogen of the morpholine ring, leading to a downfield shift. The absence of adjacent protons results in a singlet. |

| Morpholine (-N-CH₂-) | ~2.5 - 2.7 | Triplet | 4H | The four protons on the carbons adjacent to the nitrogen in the morpholine ring will be shifted downfield and appear as a triplet due to coupling with the adjacent -O-CH₂- protons. |

| Morpholine (-O-CH₂-) | ~3.6 - 3.8 | Triplet | 4H | The four protons on the carbons adjacent to the oxygen in the morpholine ring will be further downfield due to the higher electronegativity of oxygen and will appear as a triplet. |

Predictions are based on typical chemical shifts for similar structural environments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Quaternary (Benzonitrile, C-CN) | ~110 - 115 | The carbon to which the nitrile group is attached is typically shielded. |

| Nitrile (-C≡N) | ~118 - 120 | The carbon of the nitrile group has a characteristic chemical shift in this region. |

| Aromatic (CH) | ~125 - 135 | The four aromatic CH carbons will have distinct signals in the aromatic region. |

| Quaternary (Benzonitrile, C-CH₂) | ~138 - 142 | The carbon to which the morpholinomethyl group is attached will be deshielded. |

| Methylene (-CH₂-) | ~60 - 65 | The methylene carbon is influenced by the aromatic ring and the morpholine nitrogen. |

| Morpholine (-N-CH₂-) | ~53 - 55 | The carbons adjacent to the nitrogen in the morpholine ring. |

| Morpholine (-O-CH₂-) | ~66 - 68 | The carbons adjacent to the oxygen are more deshielded. |

Predictions are based on known spectra of morpholine and 2-methylbenzonitrile.[1][2]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Morpholin-4-ylmethyl)benzonitrile in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform magnetic field shimming to optimize resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.[3][4]

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Predicted Mass Spectrum

For 2-(Morpholin-4-ylmethyl)benzonitrile, electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecular ion [M+H]⁺.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| m/z | Ion | Predicted Fragmentation Pathway |

| 203.1182 | [M+H]⁺ | Protonated molecular ion (C₁₂H₁₅N₂O⁺) |

| 116.0495 | [C₈H₆N]⁺ | Cleavage of the C-C bond between the methylene group and the morpholine ring, followed by loss of morpholine. |

| 86.0600 | [C₄H₈NO]⁺ | Cleavage of the C-N bond between the methylene group and the morpholine ring, resulting in a morpholinomethyl cation. |

| 100.0757 | [C₅H₁₀NO]⁺ | A common fragment from the morpholine ring itself. |

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry analysis of a small molecule.

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for ESI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Tandem MS (Optional): To aid in structural confirmation, perform a product ion scan on the isolated molecular ion to generate a fragmentation spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Infrared Absorption Bands

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2220 - 2240 | Nitrile (-C≡N) | Stretching |

| ~3050 - 3100 | Aromatic C-H | Stretching |

| ~2850 - 3000 | Aliphatic C-H | Stretching |

| ~1600, ~1475 | Aromatic C=C | Stretching |

| ~1110 - 1130 | C-O-C (Ether in morpholine) | Stretching |

| ~1250 - 1350 | C-N (in morpholine) | Stretching |

The nitrile stretch is a particularly strong and sharp absorption, making it a key diagnostic peak.[6][7]

Experimental Protocol for IR Spectroscopy

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.[8][9]

Workflow for FT-IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Detailed Steps:

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. The instrument's software will automatically ratio the sample spectrum against the background.[10]

-

Data Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

This guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, mass spectrometry, and IR data for 2-(Morpholin-4-ylmethyl)benzonitrile. The provided protocols and workflows offer a standardized approach for the experimental acquisition and analysis of this data. This information is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the characterization of this and structurally related molecules.

References

-

PubChem. Morpholine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

Otto Chemie Pvt Ltd. 2-Methyl benzonitrile, 97%. [Link]

-

PubChem. 2-Methylbenzonitrile. National Center for Biotechnology Information. [Link]

-

FooDB. (2010). Showing Compound Morpholine (FDB008207). [Link]

-

PubChem. 2-Methylbenzonitrile. National Center for Biotechnology Information. [Link]

-

PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. [Link]

-

ATB (Automated Topology Builder). Morpholine. [Link]

-

ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

-

University of the West Indies. Sample preparation for FT-IR. [Link]

-

RSC Publishing. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

National Institute of Standards and Technology. Morpholine. NIST WebBook. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Michigan State University. Basic Practical NMR Concepts. [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy work flow for imaging and diagnosis. [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... [Link]

-

ResearchGate. (n.d.). nfrared spectrum of 2-chloro-6-methylbenzonitrile. [Link]

-

Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. [Link]

-

National Institute of Standards and Technology. Morpholine. NIST WebBook. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. epa.gov [epa.gov]

An In-Depth Technical Guide to the Predicted Physicochemical Properties of 2-(Morpholin-4-ylmethyl)benzonitrile for Drug Discovery

Executive Summary: In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic profile and ultimate clinical success. This guide provides a detailed examination of two such critical properties, lipophilicity (XlogP) and molecular shape (Collision Cross-Section, CCS), for the compound 2-(Morpholin-4-ylmethyl)benzonitrile. By integrating robust computational predictions with the rationale behind gold-standard experimental validation methods, this document serves as a technical resource for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of these parameters, present their predicted values derived from validated in silico tools, and provide detailed, field-proven protocols for their experimental determination.

Introduction: The Imperative of Physicochemical Profiling in Drug Development

The journey of a drug candidate from initial hit to a marketed therapeutic is fraught with challenges, a significant portion of which are attributable to suboptimal pharmacokinetic and safety profiles. Properties such as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are intrinsically linked to a molecule's fundamental physicochemical characteristics.[1] Two of the most influential of these characteristics are lipophilicity and molecular size and shape.

Lipophilicity , often quantified as the logarithm of the octanol-water partition coefficient (LogP), governs a molecule's ability to traverse cellular membranes, influences its binding to plasma proteins, and is a key determinant of its metabolic fate.[1] An optimal lipophilicity profile is crucial; excessively high values can lead to poor solubility and metabolic instability, while low values can hinder absorption.

Molecular size and shape , quantitatively described by the Collision Cross-Section (CCS), provides another layer of structural information beyond simple molecular weight. Measured by ion mobility-mass spectrometry (IM-MS), CCS is a critical descriptor for confirming molecular identity, separating complex isomers, and understanding interactions with biological targets.[2]

This guide focuses on 2-(Morpholin-4-ylmethyl)benzonitrile, a molecule featuring common pharmacophores, to illustrate the predictive and experimental workflows for determining these vital parameters.

Section 1: Lipophilicity and the Predicted Octanol-Water Partition Coefficient (XlogP)

Theoretical Framework: Quantifying Lipophilicity

The octanol-water partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3] Its logarithmic form, LogP, is the most widely used scale for lipophilicity.

LogP = log10 ([solute]organic / [solute]aqueous)

A positive LogP value indicates a preference for the lipidic phase (lipophilic/hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[4] This parameter is a cornerstone of predictive ADMET models, including Lipinski's "Rule of Five," which suggests that orally active drugs generally have a LogP value of less than 5.[1]

Computational Prediction of LogP (XlogP)

Given the time and resource-intensive nature of experimental LogP determination, a variety of computational methods have been developed for its prediction.[1] These methods can be broadly categorized as atom-based, fragment-based, and property-based.[1]

XlogP is a widely recognized atom-based method that calculates LogP by summing the contributions of individual atoms and applying a series of correction factors for intramolecular interactions.[5] This approach, along with other consensus models like that used in the SwissADME web server, provides a rapid and reliable estimation of lipophilicity, which is invaluable in the early stages of drug discovery for screening large virtual libraries.[6]

Predicted XlogP of 2-(Morpholin-4-ylmethyl)benzonitrile

The predicted lipophilicity of 2-(Morpholin-4-ylmethyl)benzonitrile was determined using the SwissADME web server, a validated tool that provides a consensus LogP (iLOGP) from multiple predictive models.[6]

| Compound | Canonical SMILES | Predicted XlogP (Consensus) | Reference |

| 2-(Morpholin-4-ylmethyl)benzonitrile | N#Cc1ccccc1CN1CCOCC1 | 1.88 | SwissADME[6] |

Experimental Validation: The Shake-Flask Method

The shake-flask method remains the "gold standard" for experimental LogP determination due to its direct measurement of the partitioning phenomenon.[7] The protocol requires precision and careful execution to ensure the validity of the results.

Protocol: Shake-Flask LogP Determination

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This step is critical to ensure the two phases are at equilibrium before the experiment begins.

-

Stock Solution: Prepare a stock solution of 2-(Morpholin-4-ylmethyl)benzonitrile in n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated water. The volume ratio can be adjusted based on the expected LogP.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) at a constant temperature (typically 25°C) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the mixture to stand undisturbed until a complete and clear separation of the n-octanol and aqueous layers is achieved. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a sample from both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of the analyte in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] A calibration curve for the compound in each phase must be generated to ensure accurate quantification.

-

Calculation: Calculate the LogP value using the formula: LogP = log10 (Concentration in n-octanol / Concentration in water).

Workflow for Shake-Flask LogP Determination

Caption: Workflow for experimental LogP determination.

Section 2: Molecular Shape and the Predicted Collision Cross-Section (CCS)

Theoretical Framework: A Deeper Look at Molecular Structure

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge.[9] As ions traverse a drift tube filled with a neutral buffer gas (typically nitrogen) under the influence of a weak electric field, they experience collisions that impede their progress. Larger, more convoluted ions experience more collisions and thus travel slower than smaller, more compact ions of the same mass-to-charge ratio (m/z).

The time it takes for an ion to cross the drift tube can be converted into a rotationally averaged Collision Cross-Section (CCS), a physicochemical property measured in square angstroms (Ų).[2] The CCS value is a robust and reproducible molecular identifier that provides an orthogonal dimension of separation to liquid chromatography and mass spectrometry, enhancing confidence in compound identification.[9]

Computational Prediction of CCS

The experimental measurement of CCS for every compound of interest is often impractical. Consequently, computational methods for CCS prediction have become increasingly important. These methods range from physics-based models, such as the trajectory method (TM) that simulates ion-gas collisions, to faster machine learning approaches.[2]

Machine learning models, such as those employed by the CCSbase web server, are trained on large databases of experimentally determined CCS values and use molecular descriptors derived from the compound's structure (SMILES) to predict its CCS value with high accuracy (often with a median error of ~2-3%).[10]

Predicted CCS of 2-(Morpholin-4-ylmethyl)benzonitrile

The predicted CCS values for various adducts of 2-(Morpholin-4-ylmethyl)benzonitrile were generated using the CCSbase prediction tool.[10] Presenting values for multiple adducts is crucial as different ionization conditions can be employed in an IM-MS experiment.

| Compound | Canonical SMILES | Adduct | Predicted CCS (Ų) | Reference |

| 2-(Morpholin-4-ylmethyl)benzonitrile | N#Cc1ccccc1CN1CCOCC1 | [M+H]⁺ | 148.9 | CCSbase[10] |

| [M+Na]⁺ | 155.0 | CCSbase[10] | ||

| [M+K]⁺ | 158.0 | CCSbase[10] |

Experimental Validation: Drift Tube Ion Mobility-Mass Spectrometry (DTIMS)

Drift Tube Ion Mobility-Mass Spectrometry (DTIMS) is the foundational IM-MS technique that provides direct, primary measurement of CCS values without the need for extensive calibration with compounds of similar chemical class.

Protocol: DTIMS CCS Measurement

-

Sample Introduction & Ionization: Introduce the sample solution of 2-(Morpholin-4-ylmethyl)benzonitrile via an electrospray ionization (ESI) source to generate gas-phase ions.

-

Ion Gating: A packet of ions is pulsed into the drift tube by an ion gate.

-

Ion Mobility Separation: The ions travel through the drift tube, which is filled with a buffer gas (e.g., N₂) at a known pressure and temperature, under a uniform, weak electric field gradient.

-

Drift Time Measurement: Ions are separated based on their differential mobility. Their arrival time at the end of the drift tube is recorded.

-

Mass Analysis: Upon exiting the drift tube, the ions enter a mass spectrometer (e.g., a Time-of-Flight or Quadrupole analyzer) for m/z analysis.

-

Calibration: The instrument is calibrated using compounds with known CCS values (e.g., poly-dl-alanine) to establish the relationship between drift time and CCS.

-

CCS Calculation: The experimental drift time of the analyte ion is used in conjunction with the Mason-Schamp equation and the instrument calibration to calculate its absolute CCS value.

Workflow for DTIMS CCS Measurement

Caption: Workflow for experimental CCS determination.

Conclusion

The integration of in silico prediction with experimental validation provides a powerful, synergistic approach to characterizing drug candidates like 2-(Morpholin-4-ylmethyl)benzonitrile. Predictive tools for XlogP and CCS offer rapid, cost-effective screening of large numbers of molecules, enabling the early prioritization of compounds with favorable ADMET properties. Concurrently, the rigorous, gold-standard experimental methods detailed herein provide the definitive data required for lead optimization and regulatory submission. By leveraging both computational and experimental workflows, drug development teams can make more informed decisions, reduce attrition rates, and accelerate the delivery of novel therapeutics to the clinic.

References

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Available at: [Link]

-

Collision Cross Section (CCS) Measurement and Prediction Methods in Omics. PMC - NIH. Available at: [Link]

-

LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

-

CCS Database and Prediction. Xu Lab, University of Washington. Available at: [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Collision Cross Section (CCS) Measurement and Prediction Methods in Omics. PMC - NIH. Available at: [Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. Available at: [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. Available at: [Link]

- This reference is not available.

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

- This reference is not available.

- This reference is not available.

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. Available at: [Link]

- This reference is not available.

Sources

- 1. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collision Cross Section Prediction Based on Machine Learning [mdpi.com]

- 3. 4-Ethynylbenzonitrile | C9H5N | CID 4547245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)- | C10H8N4 | CID 19003590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SwissADME [swissadme.ch]

- 9. CCS Predictor 2.0: An Open-Source Jupyter Notebook Tool for Filtering Out False Positives in Metabolomics | bioRxiv [biorxiv.org]

- 10. CCS Database and Prediction | Xu Lab [faculty.washington.edu]

Methodological & Application

Introduction: The Significance of the Morpholinomethylbenzonitrile Scaffold in Modern Drug Discovery

An Application Note and Protocol for the Synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and its ability to act as a hydrogen bond acceptor, make it a valuable functional group in drug design.[1] When coupled with a benzonitrile moiety, another critical pharmacophore known for its role as a bioisostere and its ability to engage in key binding interactions, the resulting 2-(morpholin-4-ylmethyl)benzonitrile framework becomes a versatile building block for a diverse range of therapeutic agents.[2][3]

Derivatives of this scaffold have been investigated for a multitude of biological activities, including as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes, and as potent antiviral agents.[2][4] The strategic placement of the morpholine and nitrile groups on the aromatic ring provides a template that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed, field-proven protocol for the synthesis of 2-(morpholin-4-ylmethyl)benzonitrile, a key intermediate for the development of novel therapeutics. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a step-by-step experimental procedure, and offer insights into the characterization and validation of the final product.

Synthetic Strategy: Nucleophilic Substitution of 2-(Bromomethyl)benzonitrile

The most direct and efficient route to 2-(morpholin-4-ylmethyl)benzonitrile is through the nucleophilic substitution of 2-(bromomethyl)benzonitrile with morpholine. This SN2 reaction is highly reliable and proceeds with excellent yields under mild conditions.

Mechanism & Rationale

The reaction mechanism involves the nucleophilic attack of the secondary amine (morpholine) on the electrophilic benzylic carbon of 2-(bromomethyl)benzonitrile. The nitrogen atom of the morpholine acts as the nucleophile, donating its lone pair of electrons to the carbon atom bearing the bromine atom. This concerted step results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.

The choice of a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is crucial for this reaction. These solvents can solvate the cation but not the nucleophile, thus enhancing the nucleophilicity of the morpholine. An excess of morpholine is often used to drive the reaction to completion and to act as a base to neutralize the hydrobromic acid (HBr) generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine or potassium carbonate can be added to scavenge the acid.

Experimental Protocol

This protocol details the synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile from 2-(bromomethyl)benzonitrile and morpholine.

Materials and Reagents

-

2-(Bromomethyl)benzonitrile (1.0 eq)

-

Morpholine (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(bromomethyl)benzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approximately 10 mL of solvent per gram of 2-(bromomethyl)benzonitrile). Begin stirring the mixture. To this suspension, add morpholine (2.5 eq) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and any salts formed.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(morpholin-4-ylmethyl)benzonitrile as a white solid or a pale yellow oil.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

| Parameter | Value |

| Starting Material | 2-(Bromomethyl)benzonitrile |

| Nucleophile | Morpholine |

| Base | Potassium Carbonate |

| Solvent | Acetonitrile |

| Reaction Temperature | Reflux (~82°C) |

| Reaction Time | 3-5 hours |

| Typical Yield | 85-95% |

Visualizations

Synthetic Workflow Diagram

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 2-(Morpholin-4-ylmethyl)benzonitrile as a Privileged Scaffold in Drug Design

Introduction: The Strategic Value of the 2-(Morpholin-4-ylmethyl)benzonitrile Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The 2-(morpholin-4-ylmethyl)benzonitrile moiety has emerged as one such scaffold, offering a compelling combination of desirable physicochemical properties, synthetic accessibility, and versatile biological activity. This guide provides an in-depth exploration of this scaffold, from its fundamental attributes to detailed protocols for its synthesis, derivatization, and application in drug design programs targeting a range of therapeutic areas, including oncology, virology, and metabolic diseases.

The strategic advantage of the 2-(morpholin-4-ylmethyl)benzonitrile scaffold lies in the synergistic interplay of its three key components: the benzonitrile ring, the morpholine heterocycle, and the methylene linker.

-

The Benzonitrile Moiety: More than just an aromatic core, the nitrile group is a powerful modulator of molecular properties. It is a strong hydrogen bond acceptor and can serve as a bioisostere for various functional groups.[1] Its electron-withdrawing nature can influence the electronic density of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues in a target's active site.[2] This moiety is a common feature in a number of approved drugs, contributing to their target engagement and overall efficacy.[2]

-

The Morpholine Ring: The morpholine heterocycle is a highly valued component in drug design due to its advantageous physicochemical and metabolic properties. It is a versatile and readily accessible synthetic building block that can improve aqueous solubility, enhance metabolic stability, and favorably modulate a compound's pharmacokinetic profile.[3] The morpholine nitrogen provides a basic handle for salt formation and can participate in crucial hydrogen bonding interactions, while the ether oxygen can also act as a hydrogen bond acceptor.[4] Its incorporation has been shown to not only increase potency but also to bestow drug-like properties on lead compounds.

-

The Methylene Linker: The flexible methylene linker provides a crucial spatial relationship between the aromatic benzonitrile and the saturated morpholine ring. This allows for optimal positioning of these two key pharmacophoric elements within a binding pocket, enabling diverse interactions with the target protein.

This guide will delve into the practical application of this scaffold, providing researchers with the necessary knowledge to effectively incorporate it into their drug discovery pipelines.

Synthesis of the 2-(Morpholin-4-ylmethyl)benzonitrile Scaffold and its Precursors

The synthesis of the 2-(morpholin-4-ylmethyl)benzonitrile scaffold is typically achieved through a straightforward and high-yielding two-step process, starting from the readily available 2-methylbenzonitrile. The key intermediate is a 2-(halomethyl)benzonitrile, which is then subjected to nucleophilic substitution with morpholine.

Protocol 1: Synthesis of 2-(Bromomethyl)benzonitrile

This protocol details the radical bromination of 2-methylbenzonitrile to yield the key intermediate, 2-(bromomethyl)benzonitrile.

Materials:

-

2-Methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Filtration apparatus

Procedure:

-

To a solution of 2-methylbenzonitrile (1 g, 8.32 mmol) in 30 mL of dry CCl4 in a round-bottom flask, add N-bromosuccinimide (1.77 g, 10 mmol) and a catalytic amount of AIBN.[5]

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.[5]

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization to afford 2-(bromomethyl)benzonitrile as a solid.

Causality Behind Experimental Choices:

-

NBS and AIBN: This combination is a classic set of reagents for free-radical bromination at the benzylic position. AIBN acts as a radical initiator upon heating, which then initiates the reaction of NBS to provide a bromine radical.

-

Anhydrous CCl4: Carbon tetrachloride is a standard non-polar solvent for radical reactions. It is crucial to use an anhydrous solvent to prevent hydrolysis of NBS.

Protocol 2: Synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile

This protocol describes the nucleophilic substitution of the benzylic bromide with morpholine.

Materials:

-

2-(Bromomethyl)benzonitrile

-

Morpholine

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer/hotplate

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Dissolve 2-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile or DMF in a round-bottom flask.

-

Add potassium carbonate (1.5-2.0 eq) to the solution.

-

Add morpholine (1.1-1.2 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours, monitoring by TLC. A similar reaction with 2-chloromethyl-1H-benzimidazole and morpholine is refluxed overnight in acetonitrile.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

If using acetonitrile, filter off the inorganic salts and concentrate the filtrate. If using DMF, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 2-(morpholin-4-ylmethyl)benzonitrile.

Causality Behind Experimental Choices:

-

Potassium Carbonate: This base is used to neutralize the hydrobromic acid that is formed during the reaction, driving the equilibrium towards the product.

-

Acetonitrile or DMF: These are polar aprotic solvents that are well-suited for SN2 reactions, as they can solvate the cation but not the nucleophile, thus increasing its reactivity.

Application of the Scaffold in Drug Design: Case Studies and Structure-Activity Relationships (SAR)

The 2-(morpholin-4-ylmethyl)benzonitrile scaffold has been successfully employed in the design of inhibitors for various biological targets. The following sections highlight its application in different therapeutic areas and discuss the emerging structure-activity relationships.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Derivatives of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile have been synthesized and evaluated as DPP-4 inhibitors.[4] In this series, a compound featuring a morpholino-methyl substitution at the C-2 position of the quinazolinone core demonstrated the highest potency.[4] Although the overall activity was lower than the reference standard, sitagliptin, this study highlights the utility of the morpholinomethyl benzonitrile moiety in exploring the active site of DPP-4.[4]

Table 1: DPP-4 Inhibitory Activity of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives [4]

| Compound | R (Dialkylamino) | IC50 (µM) |

| 5a | Dimethylamino | >10 |

| 5b | Diethylamino | 6.7805 |

| 5c | Pyrrolidinyl | 2.5432 |

| 5d | Morpholinyl | 1.4621 |

| 5e | Piperidinyl | 3.1123 |

| 5f | 4-Methylpiperazinyl | 4.5678 |

| Sitagliptin | - | 0.0236 |

SAR Insights:

-

The morpholine-containing derivative (5d ) exhibited the best inhibitory activity within this series, suggesting that the physicochemical properties of the morpholine ring are favorable for interaction with the DPP-4 active site.

Case Study 2: Kinase Inhibitors for Oncology

The benzonitrile moiety is a known pharmacophore in kinase inhibitors, often interacting with the hinge region of the ATP binding site. The addition of the morpholinomethyl group can provide additional interactions and improve pharmacokinetic properties. For instance, in the development of EGFR kinase inhibitors, the 4-anilino-quinazoline scaffold is considered privileged.[7] SAR studies have shown that substitutions on the quinazoline core and the aniline moiety are crucial for activity.[7] While not a direct example of the 2-(morpholin-4-ylmethyl)benzonitrile scaffold, the principles of using a benzonitrile in conjunction with a solubilizing and interacting group like morpholine are highly relevant.

Case Study 3: Antiviral Agents

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of the Hepatitis C Virus (HCV).[1] These compounds act by blocking the early stages of the viral life cycle.[1] While this example uses a piperazine instead of a morpholine, the underlying principle of a basic heterocycle linked to a benzonitrile core is the same. This suggests that the 2-(morpholin-4-ylmethyl)benzonitrile scaffold could be a promising starting point for the development of novel antiviral agents.

Experimental Workflow for Scaffold-Based Drug Discovery

The following workflow outlines a general approach for utilizing the 2-(morpholin-4-ylmethyl)benzonitrile scaffold in a drug discovery program.

Conclusion and Future Perspectives

The 2-(morpholin-4-ylmethyl)benzonitrile scaffold represents a valuable tool in the medicinal chemist's arsenal. Its favorable physicochemical properties, conferred by the morpholine and benzonitrile moieties, coupled with its synthetic tractability, make it an attractive starting point for the development of novel therapeutics. The case studies presented herein demonstrate its potential across diverse target classes. Future work in this area will likely focus on further exploring the chemical space around this scaffold, employing advanced synthetic methodologies to create novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the structural requirements for various biological targets continues to grow, the strategic application of privileged scaffolds like 2-(morpholin-4-ylmethyl)benzonitrile will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

-

Jagatap, P. G., et al. (2005). Facile and convenient syntheses of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones and 6,11-dihydro-5H-indolo[3,2-c]isoquinolin-5-one. Organic letters, 7(9), 1753-1756. [Link]

-

Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(5), 1841-1893. [Link]

-

Han, C., et al. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Raparti, V. V., et al. (2009). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1600. [Link]

-